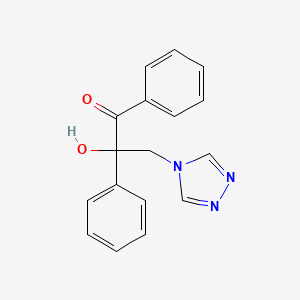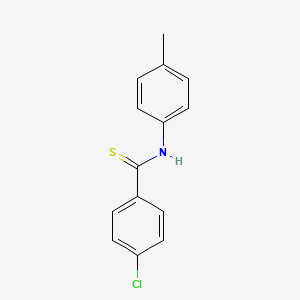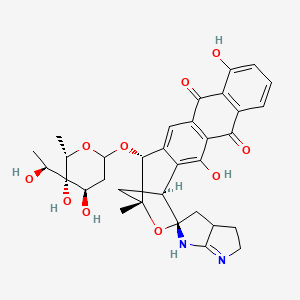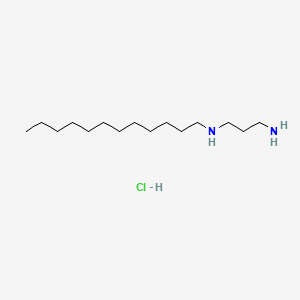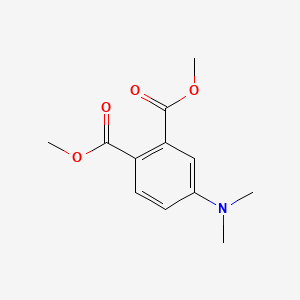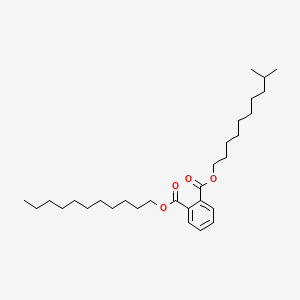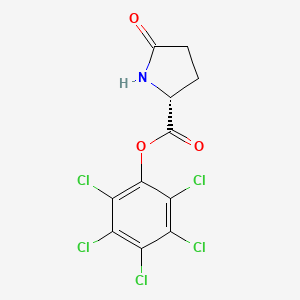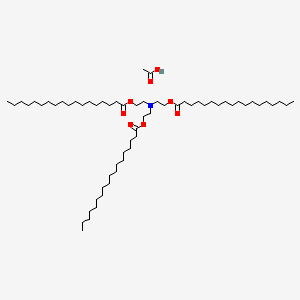
Tris(2-(stearoyloxy)ethyl)ammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-(stearoyloxy)ethyl)ammonium acetate is a complex organic compound with the molecular formula C62H121NO8 It is known for its unique structure, which includes three stearoyloxyethyl groups attached to an ammonium ion, paired with an acetate ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(stearoyloxy)ethyl)ammonium acetate typically involves the esterification of stearic acid with 2-(hydroxyethyl)ammonium acetate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The general reaction scheme can be represented as follows:
Stearic Acid+2-(Hydroxyethyl)ammonium Acetate→Tris(2-(stearoyloxy)ethyl)ammonium Acetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-(stearoyloxy)ethyl)ammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups back to their alcohol counterparts.
Substitution: The stearoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce 2-(hydroxyethyl)ammonium acetate.
Applications De Recherche Scientifique
Tris(2-(stearoyloxy)ethyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane stabilization and drug delivery systems.
Medicine: Research is ongoing into its use as a component in lipid-based drug formulations.
Industry: It finds applications in the production of cosmetics, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of Tris(2-(stearoyloxy)ethyl)ammonium acetate involves its interaction with lipid membranes. The stearoyloxy groups integrate into lipid bilayers, enhancing membrane stability and permeability. This property makes it a valuable component in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
- Tris(2-hydroxyethyl)ammonium acetate
- Tris(2-(oleoyloxy)ethyl)ammonium acetate
- Tris(2-(palmitoyloxy)ethyl)ammonium acetate
Comparison: Tris(2-(stearoyloxy)ethyl)ammonium acetate is unique due to its specific stearoyloxy groups, which confer distinct physical and chemical properties. Compared to its analogs, it offers enhanced stability and compatibility with lipid membranes, making it particularly useful in biological and medical applications.
Propriétés
Numéro CAS |
93803-16-8 |
|---|---|
Formule moléculaire |
C62H121NO8 |
Poids moléculaire |
1008.6 g/mol |
Nom IUPAC |
acetic acid;2-[bis(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C60H117NO6.C2H4O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-2(3)4/h4-57H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
AZKRQKMXMKKMQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


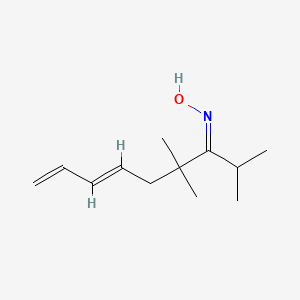

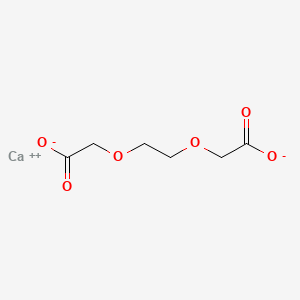
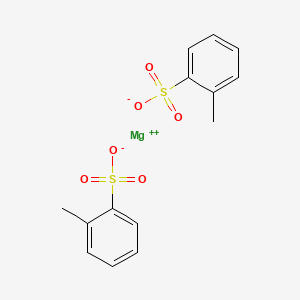
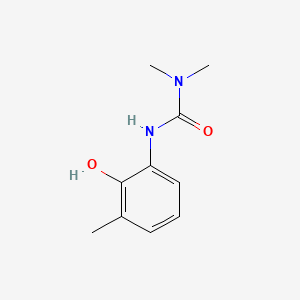
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
